molecular formula C24H28N4OS B15153337 N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15153337
M. Wt: 420.6 g/mol
InChI Key: AFPYRGOFEHWCIE-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Attachment of the sulfanyl group:

    Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have applications in:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its structural features.

    Materials Science: Use in the development of novel materials with specific properties.

    Industrial Chemistry: Application in the synthesis of other complex organic compounds or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds may include other triazole derivatives or acetamide compounds. Compared to these, N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may offer unique properties such as enhanced stability, specific reactivity, or improved biological activity.

List of Similar Compounds

  • 1,2,4-Triazole derivatives
  • Sulfanyl acetamide compounds
  • Aromatic acetamides

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C24H28N4OS

Molecular Weight

420.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H28N4OS/c1-4-28-23(20-11-10-18-7-5-6-8-19(18)14-20)26-27-24(28)30-15-22(29)25-21-12-9-16(2)13-17(21)3/h9-14H,4-8,15H2,1-3H3,(H,25,29)

InChI Key

AFPYRGOFEHWCIE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC4=C(CCCC4)C=C3

Origin of Product

United States

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